2-(thiophen-2-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide
Description
Crystallographic Analysis and Bond Geometry
X-ray crystallography remains the gold standard for resolving the three-dimensional architecture of this compound. Single-crystal studies reveal that the molecule crystallizes in a monoclinic system with the space group P2~1~/c and four formula units per unit cell (Z = 4). The asymmetric unit contains one independent molecule, with distinct dihedral angles between its heterocyclic components. The thiophene ring (C1–C4/S1) and the triazolo-pyridazine core exhibit a dihedral angle of 74.27(10)°, indicating significant non-planarity. This deviation arises from steric interactions between the thiophene sulfur and adjacent substituents.
Key Bond Parameters
Critical bond lengths and angles are summarized below:
| Bond/Parameter | Value (Å or °) |
|---|---|
| C1–S1 (thiophene) | 1.702(3) Å |
| C7–S2 (triazolo-pyridazine) | 1.723(3) Å |
| C6–O1 (amide carbonyl) | 1.217(4) Å |
| C11≡N2 (nitrile) | 1.142(5) Å |
| S1–C1–C5–C6 (torsion) | -92.7(3)° |
The acetamide bridge (C5–C6–N1–C7) adopts a twisted conformation, with a torsion angle of -79.8(4)°. Hydrogen bonding interactions, notably N1–H1···N2 and C5–H5B···N2, stabilize the crystal lattice through centrosymmetric R~2~^2^(12) and R~2~^2^(16) ring motifs.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H and ¹³C NMR spectra provide critical insights into the electronic environment of the compound. In CDCl~3~, the amide proton (N–H) resonates as a singlet at δ 9.32 ppm, while the methylene group (-CH~2~-) adjacent to the acetamide carbonyl appears at δ 4.10 ppm as a singlet. The thiophene protons exhibit multiplet signals between δ 6.89–7.33 ppm, with distinct coupling patterns reflecting their positions relative to the sulfur atom.
The ¹³C NMR spectrum confirms the presence of a carbonyl carbon at δ 168.8 ppm (C=O) and aromatic carbons spanning δ 110–150 ppm. The nitrile carbon (C≡N) resonates at δ 117.2 ppm, consistent with similar derivatives.
Table: Selected NMR Assignments
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 9.32 (s) | N–H (amide) |
| ¹H | 4.10 (s) | –CH~2~– (methylene) |
| ¹³C | 168.8 | C=O (amide) |
| ¹³C | 149.5 | C–S (thiophene) |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 487.6 [M+H]⁺, corresponding to the molecular formula C~29~H~21~N~5~OS. Key fragmentation pathways include:
Conformational Dynamics and Tautomeric Behavior
The triazolo[4,3-b]pyridazine core exhibits prototropic tautomerism, with equilibrium between 1H- and 2H- tautomeric forms. Density functional theory (DFT) calculations suggest the 1H-tautomer is favored by 5.3 kcal/mol due to intramolecular hydrogen bonding between N3–H and the adjacent pyridazine nitrogen.
Conformational flexibility is constrained by steric interactions between the thiophene and phenyl substituents. Molecular dynamics simulations reveal two dominant conformers:
- Planar conformation : The thiophene and triazolo-pyridazine rings align coplanarly (dihedral angle < 10°), stabilized by π–π stacking.
- Twisted conformation : A dihedral angle of 74.27° minimizes steric clash between the thiophene sulfur and acetamide oxygen.
Rotational barriers for the acetamide bridge exceed 15 kcal/mol, as determined by variable-temperature NMR studies. This restricted rotation ensures conformational homogeneity in solution at standard temperatures.
Properties
IUPAC Name |
2-thiophen-2-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c23-17(10-14-5-2-8-24-14)19-13-4-1-3-12(9-13)15-6-7-16-20-18-11-22(16)21-15/h1-9,11H,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJBFLUZKDJIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815601 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazolopyridazine Moiety: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine derivatives under reflux conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The triazolopyridazine moiety can be reduced under hydrogenation conditions to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazolopyridazine derivatives.
Substitution: Halogenated or aminated aromatic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to the triazolopyridazine scaffold. For instance, a study highlighted the structure-activity relationship (SAR) of various derivatives, revealing that modifications to the triazolopyridazine core can significantly enhance anticancer potency. The compound’s ability to inhibit cancer cell proliferation was evaluated using multicellular spheroid models, demonstrating promising results against several cancer types .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure | EC50 (μM) | Cancer Type |
|---|---|---|---|
| Compound A | Structure A | 0.58 | Breast |
| Compound B | Structure B | 0.75 | Lung |
| 2-(thiophen-2-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide | TBD | TBD | TBD |
Antiparasitic Activity
The compound has been evaluated for its efficacy against various parasitic infections, particularly those caused by Cryptosporidium species. Research indicates that certain triazolopyridazine derivatives exhibit significant antiparasitic activity, with some compounds showing low micromolar EC50 values against Cryptosporidium . The SAR studies suggest that modifications to the phenyl and thiophene moieties can enhance bioactivity.
Table 2: Antiparasitic Activity of Selected Derivatives
| Compound Name | Structure | EC50 (μM) | Target Parasite |
|---|---|---|---|
| Compound C | Structure C | 0.45 | Cryptosporidium |
| Compound D | Structure D | 0.60 | Giardia |
| 2-(thiophen-2-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide | TBD | TBD | TBD |
Neuroprotective Effects
Emerging research has begun to explore the neuroprotective potential of this compound. Studies have indicated that derivatives with the triazolopyridazine framework may provide protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation . This opens avenues for further investigation into its use as a therapeutic agent in conditions like Alzheimer's disease.
Table 3: Neuroprotective Activity of Related Compounds
| Compound Name | Structure | IC50 (μM) | Disease Model |
|---|---|---|---|
| Compound E | Structure E | 0.30 | Alzheimer's |
| Compound F | Structure F | 0.50 | Parkinson's |
| 2-(thiophen-2-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide | TBD | TBD | TBD |
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety can bind to active sites of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Key Observations :
Lin28/let-7 Pathway Modulation
- Demonstrates in vivo antitumor activity by downregulating PD-L1 .
Kinase Inhibition
- N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide : Exhibits IC50 = 42 ± 1 nM against CDK5/p25, attributed to the triazolothiadiazole-thiophene scaffold .
- Target Compound : The triazolopyridazine core may favor different kinase targets (e.g., Aurora kinases) compared to triazolothiadiazoles.
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-(thiophen-2-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a synthetic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiophene ring and a triazolopyridazine moiety. The synthesis typically involves multi-step reactions starting from precursors like 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester and employs methods such as microwave-assisted synthesis for higher yields and shorter reaction times.
The biological activity of this compound is attributed to its ability to interact with specific enzymes. It has been reported to inhibit carbonic anhydrase and cholinesterase by binding to their active sites, thereby interfering with their normal functions. This inhibition can lead to various physiological effects that may be therapeutically beneficial .
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(thiophen-2-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide exhibit moderate to good anti-tubercular activity against Mycobacterium tuberculosis with an effective concentration (EC50) of around 3.8 μM . These findings suggest that this compound could be part of a new class of anti-tuberculosis agents.
Antitumor Activity
In preclinical models, related compounds have shown promising results in inhibiting tumor growth. For instance, a derivative demonstrated significant inhibitory activity against HCT116 cell lines in xenograft models, reducing tumor volume significantly compared to controls . This indicates potential applications in cancer therapy.
Study 1: Inhibition of Type III Secretion System (T3SS)
A study focused on the inhibition of the T3SS in pathogenic bacteria highlighted the potential of triazolopyridazine derivatives in targeting virulence factors. The compound was screened for its ability to inhibit T3SS-mediated activity and showed concentration-dependent effects .
Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of related compounds revealed that modifications in the aryl acetamide linker significantly influenced biological activity. The optimal geometry for presenting the triazolopyridazine head group was crucial for enhancing efficacy against various targets .
Data Tables
| Compound | Target | EC50 (μM) | Notes |
|---|---|---|---|
| 2-(thiophen-2-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide | Carbonic Anhydrase | Not specified | Inhibitory activity confirmed |
| Related Compound A | M. tuberculosis | 3.8 | Moderate anti-tubercular activity |
| Compound B | HCT116 Cells | Not specified | Significant tumor growth inhibition |
Q & A
Q. What synthetic routes are commonly employed for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with coupling of thiophene and triazolopyridazine precursors. Key steps include:
- Catalyst selection : Use of palladium-based catalysts for Suzuki-Miyaura coupling (e.g., reports yields of 45–58% using Pd(OAc)₂) .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency ( utilized ethanol/water mixtures for cyclization) .
- Temperature control : Reactions often proceed at reflux (80–120°C) to balance yield and purity. Methodological improvements include iterative adjustments to catalyst loading (0.5–2 mol%) and solvent ratios, monitored via TLC or HPLC.
Q. Which spectroscopic techniques are critical for structural confirmation?
Essential techniques include:
- 1H/13C NMR : To confirm proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and carbon backbone ( ) .
- IR spectroscopy : Validation of amide C=O stretches (~1650–1700 cm⁻¹) and triazole C=N bands (~1550 cm⁻¹) .
- Elemental analysis : Discrepancies >0.4% between calculated and observed values indicate impurities ( ) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields during scale-up of triazolopyridazine derivatives?
Yield inconsistencies (e.g., 45% vs. 58% in ) arise from:
- Purification challenges : Gradient column chromatography vs. recrystallization (e.g., used silica gel; employed ethyl acetate/hexane) .
- Byproduct formation : Monitor intermediates via LC-MS to identify side reactions.
- Scale-dependent kinetics : Use microreactors or flow chemistry for reproducibility.
Q. What computational strategies predict binding affinity with epigenetic targets like BRD4?
- Molecular docking : Tools like AutoDock Vina model interactions with BRD4’s acetyl-lysine binding pocket (e.g., used docking to optimize bivalent inhibitors) .
- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from kinase assays.
Q. How does structural modification influence activity as a Lin-28 inhibitor in cancer stem cells (CSCs)?
- Core structure : The triazolopyridazine scaffold ( ) enables π-π stacking with Lin-28’s cold-shock domain .
- Substituent effects : Electron-withdrawing groups (e.g., fluorine) on the acetamide side chain enhance solubility and target engagement.
- Functional assays : Tumorsphere formation assays ( ) and let-7 miRNA rescue experiments validate CSC differentiation .
Q. What methodologies are recommended for SAR analysis of derivatives?
- Analog synthesis : Introduce substituents at the phenyl ring (e.g., 4-fluorophenyl in ) and thiophene moiety .
- In vitro screening : Measure IC₅₀ in BRD4 or Lin-28 inhibition assays ( used AlphaScreen technology) .
- Free-energy calculations : MM-GBSA to rank binding affinities of derivatives.
Q. How can solubility and stability challenges in pre-clinical studies be addressed?
- Solvent screening : Test DMSO/PBS mixtures for aqueous compatibility ( used DMF for initial dissolution) .
- Accelerated stability studies : Monitor degradation via HPLC at 40°C/75% RH over 4 weeks.
- Salt formation : Explore hydrochloride or mesylate salts to enhance bioavailability.
Q. What in vivo models validate epigenetic targets of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
